2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid is a compound that combines the properties of a pyrimidine derivative with sulfuric acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-methylpyrimidine-2,4,5-triamine involves several steps. One common method includes the reaction of N-(5-cyanopyrimidin-4-yl)-5-nitrofuran-2-carboxamide with sulfuric acid, followed by heating, intramolecular cyclization, and subsequent chlorination with phosphorous pentasulfide or thionyl chloride . The reaction conditions typically involve controlled temperatures and specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-N,4-N-diethyl-6-methylpyrimidine-2,4,5-triamine;sulfuric acid: A similar compound with additional ethyl groups, which may alter its chemical properties and applications.
Pyrimidine-2,4,5-triamine: A related compound without the methyl group, used in various chemical and biological studies.
Uniqueness
Its combination of a pyrimidine derivative with sulfuric acid makes it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
5180-63-2 |
---|---|
Molekularformel |
C5H11N5O4S |
Molekulargewicht |
237.24 g/mol |
IUPAC-Name |
2-N-methylpyrimidine-2,4,5-triamine;sulfuric acid |
InChI |
InChI=1S/C5H9N5.H2O4S/c1-8-5-9-2-3(6)4(7)10-5;1-5(2,3)4/h2H,6H2,1H3,(H3,7,8,9,10);(H2,1,2,3,4) |
InChI-Schlüssel |
SJJAJVWUMLJZBL-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(C(=N1)N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.